molecular formula C14H15FN2 B1328166 N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine CAS No. 946681-97-6

N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine

Cat. No.: B1328166
CAS No.: 946681-97-6
M. Wt: 230.28 g/mol
InChI Key: CBKADCQJYIQHJN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₄H₁₅FN₂ with a molecular weight of 230.28 grams per mole. The compound bears the Chemical Abstracts Service registry number 946681-97-6, providing its unique chemical identifier within global databases. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 4-[4-(dimethylamino)phenyl]-2-fluoroaniline. This nomenclature reflects the structural organization where a dimethylamino group is attached to one phenyl ring of the biphenyl system, while an amino group and fluorine atom occupy specific positions on the second phenyl ring.

The compound exhibits multiple synonymous designations that reflect different aspects of its molecular structure. Alternative names include 3-fluoro-N4',N4'-dimethyl-[1,1'-biphenyl]-4,4'-diamine and 4-[4-(dimethylamino)phenyl]-2-fluoroaniline. These nomenclature variations demonstrate the complexity of naming systems for substituted biphenyl derivatives, where positional descriptors must accurately convey the spatial arrangement of functional groups across the two aromatic rings.

Chemical Property Value Source
Molecular Formula C₁₄H₁₅FN₂
Molecular Weight 230.28 g/mol
Chemical Abstracts Service Number 946681-97-6
International Union of Pure and Applied Chemistry Name 4-[4-(dimethylamino)phenyl]-2-fluoroaniline
Simplified Molecular Input Line Entry System CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F
International Chemical Identifier Key CBKADCQJYIQHJN-UHFFFAOYSA-N

The molecular architecture incorporates several distinctive structural elements that define its chemical behavior. The biphenyl core provides a rigid aromatic framework, while the strategic placement of fluorine introduces electronegativity effects that influence molecular polarity and intermolecular interactions. The dimethylamino substituent contributes electron-donating properties, creating an electronic balance within the molecule that affects its reactivity patterns and physical properties.

Historical Development in Organofluorine Chemistry

The synthesis and study of this compound exists within the broader historical context of organofluorine chemistry development. Organofluorine chemistry began its scientific journey in the nineteenth century, predating even the isolation of elemental fluorine itself. The first organofluorine compound was discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work established the foundation for subsequent developments in fluorinated organic molecule synthesis.

The evolution of organofluorine chemistry accelerated significantly during the twentieth century, driven by both academic curiosity and industrial necessity. The development of aromatic fluorination methodologies proved particularly crucial for compounds like this compound. In 1927, Schiemann developed an aromatic fluorination methodology using diazonium salts of aromatic amines, which were decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction became foundational for manufacturing fluoroaromatic compounds and remains relevant for contemporary synthetic approaches.

The strategic incorporation of fluorine atoms into organic molecules gained recognition for its ability to profoundly alter physical, chemical, and biological properties. The carbon-fluorine bond emerged as one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at approximately 320 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability of fluorinated compounds, making them valuable for specialized applications requiring molecular durability.

Contemporary organofluorine chemistry has embraced increasingly sophisticated synthetic strategies for introducing fluorine atoms and fluoroalkyl groups into organic molecules. The development of new reagents and reactions in the past decade has made synthetic methods typically safer and more effective than traditional approaches. These advances have enabled the synthesis of complex fluorinated molecules like this compound, where precise control over fluorine placement is essential for achieving desired molecular properties.

Position Within Biphenylamine Derivatives

This compound occupies a distinctive position within the extensive family of biphenylamine derivatives, representing an advanced example of multi-functional substitution patterns on the biphenyl scaffold. Biphenyl itself serves as a fundamental structural motif in organic chemistry, consisting of two connected phenyl rings that provide a stable aromatic framework for further functionalization. The biphenyl structure has gained particular significance as a starting material for producing various specialized compounds, including emulsifiers, optical brighteners, and pharmaceutical intermediates.

The amine functionality in biphenylamine derivatives introduces important chemical reactivity and biological activity potential. Simple biphenylamine compounds, such as 4-aminobiphenyl, demonstrate the fundamental characteristics of this chemical class. However, 4-aminobiphenyl and related simple derivatives have shown concerning biological effects, leading to restrictions on their commercial production and use. This historical context has driven the development of more sophisticated biphenylamine derivatives with improved safety profiles and enhanced functionality.

The incorporation of fluorine substitution in this compound distinguishes it from conventional biphenylamine structures. Fluorine substitution typically modifies molecular properties through several mechanisms, including altered electronic distribution, modified lipophilicity, and enhanced metabolic stability. The specific positioning of fluorine at the 3' position creates unique electronic effects that influence the overall molecular behavior compared to non-fluorinated analogs.

Compound Class Representative Example Key Structural Features
Simple Biphenylamines 4-Aminobiphenyl Single amino substitution
Fluorinated Biphenylamines 4'-Fluoro-[1,1'-biphenyl]-3-amine Fluorine substitution with amino group
Multi-substituted Derivatives This compound Multiple functional groups with fluorine

The dimethylamino functionality in this compound adds another layer of complexity to the biphenylamine framework. Dimethylamino groups typically exhibit strong electron-donating properties, which can influence the electronic character of the entire molecular system. This electron donation contrasts with the electron-withdrawing nature of fluorine, creating an internal electronic balance that may contribute to unique reactivity patterns and physicochemical properties.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2/c1-17(2)12-6-3-10(4-7-12)11-5-8-14(16)13(15)9-11/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKADCQJYIQHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202470
Record name [1,1′-Biphenyl]-4,4′-diamine, 3-fluoro-N4′,N4′-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946681-97-6
Record name [1,1′-Biphenyl]-4,4′-diamine, 3-fluoro-N4′,N4′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946681-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4,4′-diamine, 3-fluoro-N4′,N4′-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-Amino-3’-fluoro[1,1’-biphenyl]-4-yl)-N,N-dimethylamine typically involves multiple steps. One common method starts with the preparation of 4-amino-3-fluorophenol, which can be synthesized from 4-nitrophenol through a series of reactions including sulfonation, catalytic hydrogenation, and fluoro-substitution . The resulting 4-amino-3-fluorophenol is then coupled with a biphenyl derivative under specific conditions to form the desired compound.

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4’-Amino-3’-fluoro[1,1’-biphenyl]-4-yl)-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

Medicinal Chemistry

N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural features that may influence biological activity.

  • Antiviral Activity : Research indicates that compounds with similar structures can interact with viral RNA, potentially inhibiting viral replication. Studies have shown that modifications to the biphenyl structure can enhance binding affinity to viral targets, suggesting that this compound could be further explored for antiviral applications against pathogens like HIV .

Materials Science

The compound's unique chemical structure allows it to serve as a building block for advanced materials.

  • Organic Electronics : Its ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine atoms can enhance charge transport properties, which is critical for device efficiency .

Environmental Chemistry

The environmental impact of chemicals is a growing concern; thus, understanding the toxicity and degradation pathways of this compound is crucial.

  • Aquatic Toxicity : Studies have reported that this compound exhibits significant toxicity to aquatic life, highlighting the need for careful handling and assessment of its environmental effects. It is classified as very toxic with long-lasting effects on aquatic ecosystems .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeBinding Affinity (Kd)Source
This compoundAntiviral (HIV)47.7 µM
Similar Compound AAntiviral (HCV)40.0 µM
Similar Compound BAntiviral (Influenza)68.0 µM

Case Study 1: Antiviral Research

In a study focused on developing small molecules with antiviral properties, researchers synthesized various analogs of this compound. The results indicated that specific modifications to the biphenyl core significantly improved binding affinities to the target viral RNA structures, suggesting a pathway for further drug development aimed at treating viral infections .

Case Study 2: Environmental Assessment

An environmental study assessed the toxicity of this compound on aquatic organisms. Results indicated high levels of toxicity, necessitating further research into its degradation products and long-term ecological impacts. This case emphasizes the importance of evaluating new compounds not only for their beneficial applications but also for their potential risks to the environment .

Mechanism of Action

The mechanism by which N-(4’-Amino-3’-fluoro[1,1’-biphenyl]-4-yl)-N,N-dimethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several biphenyl derivatives reported in the literature. Below is a detailed comparison based on substituent patterns, synthesis routes, and functional properties.

Substituent Positioning and Functional Groups

Table 1: Substituent Comparison of Biphenyl Derivatives
Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Reference
N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine -N(CH₃)₂ (4), -NH₂ (4'), -F (3') Amine, dimethylamine, fluorine ~242.3 (estimated)
N-(4-Nitro-[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)formamide (1−h) -NO₂ (4'), -F (4), -CONH- (linker) Nitro, fluorine, formamide 337.3
N-(3-Nitro-[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)formamide (1−f) -NO₂ (3'), -F (4), -CONH- (linker) Nitro, fluorine, formamide 337.3
4 : 4'-Difluoro-2-nitrodiphenyl -F (4, 4'), -NO₂ (2) Nitro, fluorine 250.2
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile -N(CH₃)₂ (4), -NO₂ (3,5), -CH₂CN Dimethylamine, nitro, nitrile 266.2
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound combines electron-donating dimethylamine (-N(CH₃)₂) and amino (-NH₂) groups with an electron-withdrawing fluorine atom. This contrasts with compounds like 1−h and 1−f, which feature nitro (-NO₂) groups, strong electron-withdrawing substituents .
  • Positional Effects : The 3'-fluoro substituent in the target compound may induce steric and electronic effects distinct from nitro groups at the 3' or 4' positions in related molecules .
Key Observations :
  • Palladium-Catalyzed Cross-Coupling : The synthesis of 1−h and 1−f employs palladium-mediated cross-coupling, a method likely applicable to the target compound for introducing biphenyl linkages .
  • Functional Group Compatibility : The presence of -NH₂ and -F in the target compound may require protective strategies during synthesis to avoid side reactions, unlike nitro-containing derivatives where nitro groups are stable under coupling conditions .

Spectroscopic and Physicochemical Properties

  • Infrared (IR) Spectroscopy : Compounds like 1−h exhibit strong C=O stretches at ~1677 cm⁻¹, absent in the dimethylamine-containing target compound. The -NH₂ group in the target compound may show N-H stretches near 3300–3500 cm⁻¹ .
  • Solubility : The dimethylamine group likely enhances solubility in polar solvents compared to nitro- or halogen-substituted analogs .

Biological Activity

N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine (CAS No. 946681-97-6) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H15FN2
  • Molecular Weight : 230.28 g/mol
  • Structure : The compound features a biphenyl structure with an amino group and a fluorine atom, contributing to its unique chemical behavior.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, making it a candidate for therapeutic applications.

Biological Activities

  • Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, a study on related compounds demonstrated moderate to strong inhibitory effects against HIV-1, suggesting potential applications in antiviral drug development .
  • Antimicrobial Properties : The compound has been explored for its antimicrobial activity. In vitro studies have shown that derivatives of similar structures can inhibit bacterial growth, indicating that this compound may possess similar properties .
  • Cytotoxicity : Assessments of cytotoxic effects are crucial for determining the safety profile of the compound. Preliminary studies suggest that certain derivatives do not exhibit significant cytotoxicity at effective concentrations, which is promising for further therapeutic exploration .

Case Study 1: Antiviral Screening

In a study involving various synthesized compounds with structural similarities, this compound analogs were tested against HIV-1. The results indicated that some derivatives achieved up to 84% inhibition of viral P24 expression at 100 μM concentration without notable cytotoxicity on MT-2 cell lines .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of structurally related compounds against Neisseria meningitidis and Haemophilus influenzae. The findings revealed moderate antibacterial activity, highlighting the potential of this compound as a scaffold for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityCytotoxicity
N-(4-Amino-3-fluorophenol)Amino and fluoro groupsModerate antibacterialLow
N-(tert-butyl)-3’-fluoro[1,1’-biphenyl]-2-sulfonamideBiphenyl structureAntiviral activityModerate

This table illustrates how this compound compares with similar compounds regarding their biological activities and safety profiles.

Q & A

Q. What are the optimal synthetic routes for N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine?

The synthesis typically involves multi-step protocols:

  • Step 1 : Suzuki-Miyaura coupling of 4-bromo-3-fluoroaniline with a boronic ester-functionalized biphenyl to form the biphenyl backbone.
  • Step 2 : Dimethylamination via Buchwald-Hartwig coupling using Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) to introduce the N,N-dimethyl group.
  • Step 3 : Purification by column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity.
    Key challenges include controlling regioselectivity during fluorination and minimizing palladium residues .

Q. How is the compound characterized structurally?

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve the biphenyl conformation and confirm fluorine/amine positioning .
  • NMR spectroscopy : 19F^{19}\text{F} NMR detects fluorine environments (δ ≈ -110 ppm for meta-F), while 1H^{1}\text{H} NMR distinguishes aromatic protons (J ≈ 8-9 Hz for biphenyl coupling) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺, calculated m/z 320.1564, observed 320.1568) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural validation?

  • Scenario : Discrepancies between 13C^{13}\text{C} NMR predictions (DFT calculations) and experimental data.
  • Method :
    • Cross-validate using 2D NMR (HSQC, HMBC) to assign proton-carbon correlations.
    • Re-examine crystallographic data (e.g., torsional angles in SHELXL) to assess biphenyl planarity, which affects NMR shifts .
    • Adjust computational models (B3LYP/6-311+G(d,p)) to account for solvent effects or dynamic conformational changes .

Q. What computational methods predict the compound’s electronic properties for optoelectronic applications?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., Gaussian 16) to assess charge transport potential. The fluoro group lowers LUMO by ~0.3 eV, enhancing electron affinity .
  • Molecular Dynamics (MD) : Simulate packing in thin films (AMBER forcefield) to evaluate hole mobility in OLEDs. Biphenyl torsional rigidity reduces reorganization energy, favoring device stability .

Q. How to design derivatives for enhanced bioactivity while retaining core structural integrity?

  • Strategy :
    • Substitution : Introduce electron-withdrawing groups (e.g., nitro at C5') to modulate amine basicity, improving membrane permeability .
    • Isosteric replacement : Replace fluorine with trifluoromethyl for metabolic stability without altering steric bulk .
    • Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify interactions with target enzymes (e.g., DNA methyltransferases) .

Q. What are the challenges in crystallizing this compound for structural studies?

  • Issue : Poor crystal growth due to flexible dimethylamino groups.
  • Solutions :
    • Use slow evaporation with mixed solvents (dichloromethane/pentane) to enhance lattice order.
    • Co-crystallize with stabilizing agents (e.g., crown ethers) to fix amine conformations .
    • Employ low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. How to assess environmental stability and degradation pathways?

  • Hydrolytic stability : Conduct accelerated aging (pH 1–13, 37°C) with LC-MS monitoring. The fluoro group resists hydrolysis, but dimethylamine may oxidize to N-oxide under UV light .
  • Photodegradation : Use HPLC-PDA to track UV-induced byproducts (λ = 254 nm). Primary degradation occurs via C-N bond cleavage in the dimethylamino group .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect Pd catalysts (e.g., Pd(OAc)₂, retention time ~8.2 min) and Suzuki coupling byproducts .
  • ICP-OES : Quantify residual palladium (<10 ppm) to meet pharmacological safety standards .

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